molecular formula C17H17Cl2N3O2 B4668468 2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE

2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4668468
M. Wt: 366.2 g/mol
InChI Key: GKVOUIDJCTZONO-UHFFFAOYSA-N
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Description

2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE is a synthetic organic compound that features a dichlorophenoxy group, a pyridyl group, and a piperazine moiety

Safety and Hazards

Piperazine derivatives can have different safety profiles depending on their specific structure. For instance, “1-(2-Pyridyl)piperazine” is classified as an irritant, and precautions should be taken to avoid eye and skin contact, as well as inhalation .

Future Directions

The future directions in the research and development of piperazine derivatives could involve the discovery of new synthesis methods, the exploration of their biological activities, and the development of new drugs based on these compounds .

Biochemical Analysis

Biochemical Properties

1-[(2,3-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen-bonding networks with inorganic ions or metal chloride in hydrochloric acid medium . These interactions can influence the crystallization ratio, protonated number, and final structures of the compound.

Cellular Effects

1-[(2,3-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form diverse supramolecular architectures through hydrogen-bonding interactions can impact cellular activities .

Molecular Mechanism

The molecular mechanism of 1-[(2,3-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interactions with inorganic ions or metal chloride can lead to the formation of diverse supramolecular architectures, which in turn affect its biochemical properties and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(2,3-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the formation of hydrogen-bonding networks can impact the compound’s stability and activity over time .

Dosage Effects in Animal Models

The effects of 1-[(2,3-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical or cellular changes. The compound’s interactions with biomolecules and its ability to form diverse supramolecular architectures can influence its dosage effects .

Metabolic Pathways

1-[(2,3-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s ability to form hydrogen-bonding networks with inorganic ions or metal chloride can influence its metabolic pathways .

Transport and Distribution

The transport and distribution of 1-[(2,3-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine within cells and tissues are influenced by its interactions with transporters or binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments .

Subcellular Localization

1-[(2,3-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine’s subcellular localization is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form diverse supramolecular architectures can influence its activity and function within different subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,3-dichlorophenol with an appropriate alkylating agent to form the 2,3-dichlorophenoxy intermediate.

    Piperazine Coupling: The intermediate is then reacted with 4-(2-pyridyl)piperazine under suitable conditions, often involving a base such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Industrial Applications: Employed in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DICHLOROPHENOXY)PROPANOIC ACID: Another dichlorophenoxy compound with herbicidal properties.

    2-(2,4-DICHLOROPHENOXY)ACETIC ACID: A widely used herbicide known for its plant growth regulatory effects.

Uniqueness

2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of a dichlorophenoxy group with a pyridyl-piperazine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(2,3-dichlorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c18-13-4-3-5-14(17(13)19)24-12-16(23)22-10-8-21(9-11-22)15-6-1-2-7-20-15/h1-7H,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVOUIDJCTZONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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